molecular formula C17H13FN2O B2632446 2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one CAS No. 899990-44-4

2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B2632446
CAS No.: 899990-44-4
M. Wt: 280.302
InChI Key: RRSWNWIHAOIEJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one is a pyridazinone derivative characterized by a benzyl group at position 2 and a 4-fluorophenyl substituent at position 6. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for their diverse pharmacological activities, including antiviral, antiproliferative, and anti-inflammatory effects .

Properties

IUPAC Name

2-benzyl-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN2O/c18-15-8-6-14(7-9-15)16-10-11-17(21)20(19-16)12-13-4-2-1-3-5-13/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRSWNWIHAOIEJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base such as sodium hydride or potassium carbonate.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using 4-fluorophenylboronic acid and an appropriate halogenated pyridazinone derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be carried out efficiently on a larger scale.

    Purification: Employing techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Benzyl halides in the presence of a base like sodium hydride.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

Structural Characteristics

The molecular structure of 2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one includes a pyridazinone core, which is known for its biological activity. The presence of the benzyl and fluorophenyl groups enhances its pharmacological properties, making it a candidate for various applications.

Medicinal Chemistry Applications

  • Monoamine Oxidase Inhibition :
    • Research has shown that derivatives of pyridazinones, including those with the 4-fluorophenyl moiety, exhibit significant inhibitory activity against monoamine oxidase (MAO), particularly MAO-B. For instance, compounds synthesized with similar structures demonstrated IC50 values as low as 0.013 µM for MAO-B inhibition . This suggests potential therapeutic applications in treating neurological disorders such as depression and Parkinson's disease.
  • Anticancer Activity :
    • Some studies indicate that pyridazinone derivatives can induce apoptosis in cancer cells. The compound's ability to interact with specific cellular pathways makes it a candidate for further exploration in cancer therapy .
  • Antimicrobial Properties :
    • Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens, indicating its potential use in developing new antibiotics or antiseptics.

Corrosion Inhibition

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor for carbon steel in acidic environments. The compound demonstrated high inhibition efficiency (up to 95.7% at certain concentrations) when tested in a 1-M hydrochloric acid solution. Electrochemical methods such as potentiodynamic polarization and electrochemical impedance spectroscopy confirmed its mixed-type inhibition mechanism .

Key Findings:

  • Inhibition Efficiency : Maximum efficiency was observed at lower temperatures, decreasing slightly with increased temperature.
  • Adsorption Mechanism : The compound was found to adhere to the metal surface following the Langmuir adsorption model, enhancing the hydrophobicity of the surface .

Material Science Applications

  • Polymer Composites :
    • The incorporation of this compound into polymer matrices has been explored to enhance mechanical properties and thermal stability. Its unique chemical structure allows for improved interfacial adhesion between the polymer and filler materials.
  • Nanotechnology :
    • Research is ongoing into using this compound in nanomaterial synthesis, particularly as a stabilizing agent or functionalizer for nanoparticles due to its ability to interact with various substrates at the molecular level.

Case Studies

  • Biological Evaluation : A study evaluated several pyridazinone derivatives for their MAO inhibitory activities, revealing that modifications on the phenyl rings significantly influenced their potency . The findings underscore the importance of structural optimization in drug design.
  • Corrosion Studies : In another study, this compound was tested under various conditions, demonstrating robust performance as a corrosion inhibitor and providing insights into its practical applications in protecting metal surfaces .

Mechanism of Action

The mechanism of action of 2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzyme activity, leading to changes in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity, which can influence signal transduction pathways and cellular responses.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one and related pyridazinone derivatives:

Compound Name Substituents (Position 2/6) Biological Activity Key Properties Reference
This compound Benzyl / 4-fluorophenyl Potential antiviral Moderate lipophilicity; electron-withdrawing F enhances reactivity
FOMMP () 2-(4-fluorophenyl)-2-oxoethyl / methyl Antiviral (SARS-CoV-2 protease) Low HOMO-LUMO gap (4.85 eV); electrophilicity index (ω) = 5.03 eV
6d () Benzyl / 3-aminophenyl Antiproliferative NH2 group improves solubility; LC/MS m/z = 444 [M+H+]
14h () 3-Chlorobenzyl / 4-fluorophenyl FABP4 inhibition Chlorine increases lipophilicity; mp = 127–129°C
6-(4-Methylphenyl)-2-phenylpyridazin-3(2H)-one Phenyl / 4-methylphenyl Not specified IR absorption at 1713 cm⁻¹ (C=O); lower synthetic yield (29.3%)
6-(3-Hydroxyphenyl) analog () Methyl / 3-hydroxyphenyl Antiproliferative Hydroxyl group enhances polarity; IR υ = 3558 cm⁻¹ (OH)
6-(Naphthalen-2-yl) analog () Benzyl / naphthalen-2-yl Antiproliferative Bulky naphthyl group may hinder membrane permeability

Key Observations:

In contrast, electron-donating groups (e.g., NH2 in 6d) increase solubility but may reduce reactivity . Chlorine in 14h increases lipophilicity (logP), favoring hydrophobic binding pockets, while hydroxyl groups (e.g., in 6i) improve aqueous solubility .

Biological Activity Trends :

  • Antiviral activity is prominent in fluorophenyl-containing derivatives (e.g., FOMMP) due to interactions with viral proteases, as shown via molecular docking .
  • Antiproliferative effects are linked to bulkier substituents (e.g., naphthyl in 6g or trimethoxyphenyl in 6f ), which may interfere with tubulin polymerization .

Synthetic and Physical Properties :

  • The benzyl group in the target compound offers a balance between lipophilicity and synthetic feasibility compared to more complex substituents (e.g., 3-chlorobenzyl in 14h ) .
  • Melting points vary significantly: FOMMP crystallizes robustly (single-crystal XRD data), whereas 6e (hydroxymethylphenyl) has a lower mp (111–113°C), reflecting differences in intermolecular forces .

Computational and Experimental Insights

  • The target compound’s similar fluorophenyl group suggests comparable reactivity.
  • Molecular Docking : FOMMP binds to SARS-CoV-2 protease (binding energy = −7.8 kcal/mol), with the fluorophenyl group forming π-π interactions . This highlights the importance of aromatic substituents in target engagement.
  • Hirshfeld Surface Analysis : Intermolecular interactions (e.g., C–H···O) in FOMMP’s crystal structure stabilize its conformation, which may influence bioavailability .

Biological Activity

2-benzyl-6-(4-fluorophenyl)pyridazin-3(2H)-one is a member of the pyridazinone family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its pharmacological properties. This article reviews the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H16FN3OC_{17}H_{16}FN_3O, with a molecular weight of approximately 299.33 g/mol. The compound features a pyridazinone core substituted with a benzyl group and a para-fluorophenyl group, which are critical for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in cellular signaling pathways.

  • Enzyme Inhibition : The compound has been shown to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, which is relevant in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Inhibitory studies indicate that it acts as a reversible and competitive inhibitor with an IC50 value that suggests potent activity against MAO-B .
  • Antimicrobial Activity : Preliminary studies indicate that pyridazinones exhibit antimicrobial properties, which may extend to this compound. Research on similar compounds has shown effectiveness against various bacterial strains, suggesting potential applications in treating infections .

Case Study 1: MAO-B Inhibition

A study evaluated several pyridazinone derivatives for their ability to inhibit MAO-B. Among these, this compound demonstrated significant inhibition with a favorable selectivity index compared to other derivatives. The results indicated that structural modifications, such as the presence of fluorine, enhance the inhibitory potency against MAO-B .

Case Study 2: Cytotoxicity Evaluation

The cytotoxic effects of various pyridazinone derivatives were assessed using L929 fibroblast cells. Results showed that while some derivatives caused significant cell death at higher concentrations, this compound exhibited lower cytotoxicity, making it a promising candidate for further development in therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison of this compound with other pyridazinones reveals notable differences in biological activity:

Compound NameIC50 (µM)Biological ActivityNotes
This compoundTBDMAO-B InhibitorHigh selectivity
2-benzyl-6-(4-chlorophenyl)pyridazin-3(2H)-oneTBDModerate MAO-B InhibitorLess potent than fluorinated variant
2-benzyl-6-phenylpyridazin-3(2H)-oneTBDAntimicrobial ActivityLacks halogen substitution

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.